Ethyl allyl(2-oxoethyl)carbamate

Vue d'ensemble

Description

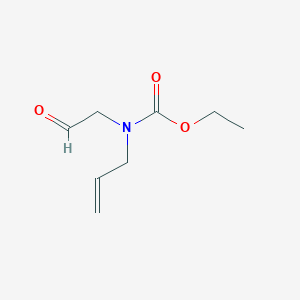

Ethyl allyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C8H13NO3. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl allyl(2-oxoethyl)carbamate can be synthesized through the reaction of ethyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene, and the mixture is heated under reflux conditions for several hours. The product is then purified through techniques such as flash chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl allyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, it can form carbamate esters with amino groups in proteins, leading to enzyme inhibition. The pathways involved may include the formation of stable carbamate intermediates that interfere with normal biochemical processes .

Comparaison Avec Des Composés Similaires

Ethyl allyl(2-oxoethyl)carbamate can be compared with other carbamate esters, such as:

Ethyl carbamate: A simpler ester with fewer functional groups.

Methyl carbamate: Another simple ester with different reactivity.

Phenyl carbamate: A more complex ester with aromatic properties.

Activité Biologique

Ethyl allyl(2-oxoethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities, including enzyme inhibition and interaction with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its reactivity and versatility in organic synthesis. The molecular formula is C₇H₁₃NO₃, indicating the presence of ethyl, allyl, and 2-oxoethyl moieties.

The mechanism of action for this compound involves its ability to form stable carbamate esters with amino groups in proteins. This interaction can lead to enzyme inhibition, affecting various biochemical pathways. The formation of these intermediates may disrupt normal cellular processes, which is a critical aspect of its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have implications in drug development.

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity through mechanisms involving apoptosis and modulation of cellular signaling pathways .

- Toxicological Effects : Comparative genotoxicity studies have highlighted the potential adverse effects of related carbamates, indicating a need for further investigation into the safety profile of this compound .

Case Studies

- Anticancer Activity : A study investigated the effects of various carbamate derivatives on multidrug-resistant (MDR) cancer cells. This compound was included in the analysis, revealing its potential to induce apoptosis in these resistant cell lines, suggesting that it may overcome certain resistance mechanisms associated with conventional therapies .

- Enzyme Interaction : Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated significant inhibition of target enzymes, which could be leveraged for therapeutic applications.

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition | Forms carbamate esters with amino groups |

| Benzyl allyl(2-oxoethyl)carbamate | Potential anticancer activity | Induces apoptosis in MDR cancer cells |

| Ethyl carbamate | Genotoxic effects | Induces sister chromatid exchange in mammalian cells |

Applications in Medicine and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : Its derivatives may serve as lead compounds in drug discovery due to their diverse biological activities.

- Organic Synthesis : It acts as a building block for synthesizing more complex molecules, making it valuable in chemical research and industry.

Propriétés

Numéro CAS |

128740-03-4 |

|---|---|

Formule moléculaire |

C8H13NO3 |

Poids moléculaire |

171.19 g/mol |

Nom IUPAC |

ethyl N-(2-oxopent-4-enyl)carbamate |

InChI |

InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11) |

Clé InChI |

JYGHBOKKIJVJSM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(CC=C)CC=O |

SMILES canonique |

CCOC(=O)NCC(=O)CC=C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.